2-[4-(Dimethylamino)phenyl]-4-hydroxy-4-methyl-N1N3-bis(2-methylphenyl)-6-oxocyclohexane-13-dicarboxamide
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Overview
Description
2-[4-(Dimethylamino)phenyl]-4-hydroxy-4-methyl-N1N3-bis(2-methylphenyl)-6-oxocyclohexane-13-dicarboxamide is a complex organic compound with a unique structure that includes a dimethylamino group, a hydroxy group, and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)phenyl]-4-hydroxy-4-methyl-N1N3-bis(2-methylphenyl)-6-oxocyclohexane-13-dicarboxamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with appropriate reagents to form the intermediate compounds, which are then further reacted under specific conditions to yield the final product . The reaction conditions often involve the use of catalysts, solvents like acetone or DMF, and reagents such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dimethylamino)phenyl]-4-hydroxy-4-methyl-N1N3-bis(2-methylphenyl)-6-oxocyclohexane-13-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Substitution reactions can occur at the aromatic rings, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[4-(Dimethylamino)phenyl]-4-hydroxy-4-methyl-N1N3-bis(2-methylphenyl)-6-oxocyclohexane-13-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)phenyl]-4-hydroxy-4-methyl-N1N3-bis(2-methylphenyl)-6-oxocyclohexane-13-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-[4-(Dimethylamino)phenyl]-3-hydroxy-6-methyl-4H-chromen-4-one
- (E)-[4-(Dimethylamino)phenyl]-vinylquinoxalines
- 2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone
Uniqueness
What sets 2-[4-(Dimethylamino)phenyl]-4-hydroxy-4-methyl-N1N3-bis(2-methylphenyl)-6-oxocyclohexane-13-dicarboxamide apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use .
Properties
Molecular Formula |
C31H35N3O4 |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-1-N,3-N-bis(2-methylphenyl)-6-oxocyclohexane-1,3-dicarboxamide |
InChI |
InChI=1S/C31H35N3O4/c1-19-10-6-8-12-23(19)32-29(36)27-25(35)18-31(3,38)28(30(37)33-24-13-9-7-11-20(24)2)26(27)21-14-16-22(17-15-21)34(4)5/h6-17,26-28,38H,18H2,1-5H3,(H,32,36)(H,33,37) |
InChI Key |
ZZEMXGOHGZVIBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2C(C(C(CC2=O)(C)O)C(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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